molecular formula C8H8ClNO2 B1311992 Methyl 2-amino-3-chlorobenzoate CAS No. 77820-58-7

Methyl 2-amino-3-chlorobenzoate

Cat. No. B1311992
CAS RN: 77820-58-7
M. Wt: 185.61 g/mol
InChI Key: MSXSZFYRADEEJA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-chlorobenzoate” is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It appears as a white to light yellow powder or lump .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-chlorobenzoate” consists of 8 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 185.024353 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-chlorobenzoate” has a melting point of 35-37°C and a boiling point of 273.8±20.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 and a flash point of 119.4±21.8 °C . It is solid at 20°C .

Scientific Research Applications

Synthesis and Antibacterial Activities

Methyl 2-amino-3-chlorobenzoate has been utilized in the synthesis of new ligands and metal complexes with notable antibacterial properties. A study by Osarumuense Peter Osarodion (2020) demonstrated the synthesis of such ligands which, when reacted with metals like Co (II), Zn (II), and Cu (II), formed complexes. These complexes showed considerable activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Osarodion, 2020).

Anti-Inflammatory Activity

In the field of medicinal chemistry, methyl 2-amino-3-chlorobenzoate has been used to create compounds with significant anti-inflammatory activity. A study by the same author in 2020 found that synthesized compounds exhibited high anti-inflammatory activity, even higher than the standard anti-inflammatory drug, Indomethacin (Osarodion, 2020).

Solubility and Thermodynamic Studies

The solubility of methyl 2-amino-3-chlorobenzoate in various organic solvents has been studied for its potential in optimizing purification processes. A 2017 study by Xinbao Li et al. explored its solubility in eleven organic solvents, finding that solubility increased with temperature. Such studies are crucial for improving the efficiency of purification methods in chemical processes (Li et al., 2017).

Optoelectronics Device Applications

Research has also explored the use of methyl 2-amino-3-chlorobenzoate in the synthesis of materials for optoelectronics. A study by B. Babu et al. (2017) synthesized crystals from this compound, which showed promising characteristics for application in optoelectronic devices, including good optical transmittance and thermal stability (Babu et al., 2017).

Safety And Hazards

“Methyl 2-amino-3-chlorobenzoate” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is harmful if swallowed, in contact with skin, and if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXSZFYRADEEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868457
Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
Source EPA Chemicals under the TSCA
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Product Name

Methyl 2-amino-3-chlorobenzoate

CAS RN

77820-58-7
Record name Methyl 2-amino-3-chlorobenzoate
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Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Record name Methyl 2-amino-3-chlorobenzoate
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Synthesis routes and methods I

Procedure details

Iron powder (1.94 g, 34.8 mmol) was added to the solution of methyl 3-chloro-2-nitrobenzoate (2.5 g, 111.6 mmol) in EtOH/HOAc (100 mL/100 mL) at room temperature, and then the suspension was refluxed under N2 for 2 hrs. After cooling down to room temperature, partial of the solvents was removed on rotary vacuum, the resulting residue was partitioned between H2O/EtOAc (200 mL/300 mL). The separated organic phase was washed with aqueous NaOH (1N, 50 mL), brine (50 mL), dried over MgSO4, and concentrated on rotary vacuum to afford the expected product as a tan oil (1.7 g, 79% yield) which became wax type solid standing on bench. The crude product was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 3.86 (s, 3 H), 6.25 (s, 2 H), 6.57 (t, J=7.93 Hz, 1 H), 7.39 (dd, J=7.81, 1.51 Hz, 1 H), 7.79 (dd, J=8.06, 1.51 Hz, 1 H); Mass spec. 185.95 (MH+), Calc. for C8H8ClNO2 185.02.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
EtOH HOAc
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.94 g
Type
catalyst
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

Pure 3-chloroanthranilic alkyl esters have previously been prepared only in a 5-step synthesis starting from anthranilic esters (U.S. Pat. No. 5,068,392). According to U.S. Pat. No. 5,068,392, (pure) 3-chloroanthranilic alkyl esters can be prepared starting from anthranilic esters by means of a 5-step synthesis. The amino group of the anthranilic alkyl ester is first acetylated, bromination then takes place in the para position to the acetylated amino group, and this is then followed by chlorination in the ortho position to the acetylated amino group. Subsequently, the bromine is removed by reduction and the acetamino group is de-acetylated. The process is fairly elaborate and is found to be problematical owing to the use of bromine chloride or elemental bromine and chlorine. In addition to this, a series of unwanted waste products is inevitably formed. Apart from this, the preparation of 3-chloroanthranilic alkyl esters has only been described in the form of a mixture together with chloroanthranilic alkyl esters substituted in the 5 or 6 positions. Thus, according to EP 20 969, 3-chlorophthalic anhydride is reacted with ammonia, alkali metal hydroxide and alkali metal hypochlorite, and the resulting mixture of 5-chloroisatoic and 8-chloroisatoic anhydrides is esterified with alkanols to give a mixture of 3-chloroanthranilic and 6-chloroanthranilic alkyl esters. 5-Chloroanthranilic and 3,5-dichloroanthranilic alkyl esters arise as by-products in the amounts of from 23 to 48% and from 2 to 6%, respectively, when 3-chloroanthranilic alkyl esters are prepared in accordance with U.S. Pat. No. 5,118,832 by the reaction of anthranilic esters with 1,3-dichloro-5,5-dimethylhydantoin. After complicated removal of the by-products, methyl 3-chloroanthranilate is obtained in 49.6% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hypochlorite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8-chloroisatoic anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3,5-dichloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
anthranilic alkyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods III

Procedure details

A stirred solution of 0.1 g (2.3 mmole) of N-(2-carbomethoxy-6-chlorophenyl)acetamide in 10 mL of methanol containing 0.2 mL of conc. H2S04 was heated at reflux for ca. 18 hr. The methanol was removed in vacuo and the residue treated with 5 mL of EtOAc and 5 mL of H2O respectively. The phases were mixed and separated. The aqueous layer was extracted with 2×5 mL of EtOAc and the combined EtOAc solution dried (Na2SO4), filtered, and the solvent removed from the filtrate in vacuo. The product was purified by preparative thin layer chromatography (TLC) using 9:1 (v/v) CH2Cl2EtOAc. The band containing product was extracted with EtOAc and filtered. The solvent was removed from the filtrate in vacuo to afford 78 mg (91% yield) of methyl 3-chloroanthranilate as a light yellow solid: 1H NMR (CDCl3, TMS) δ7.80 (d, 8 Hz, H6), 7.39 (d, 8 Hz, H4), 6.55 (t, 8 Hz, H5), 6.25 (broad s, NH2), 3.90 (s, OCH3).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3 ml (0.074 mol) of methanol was added to a 50 ml four-necked flask equipped with a stirrer, a reflux condenser, a thermometer, and a dropping funnel, and 1.43 g (0.012 mol) of thionyl chloride was added dropwise with stirring at −5° C. Then, a mixture of 1.71 g (0.010 mol) of 2-amino-3-chlorobenzoic acid in 2.0 ml (0.049 mol) of methanol was added dropwise with stirring at −5° C. Then, the mixture was stirred at room temperature for 15 hours and at 65° C. for 17 hours. The reaction solution was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 61%.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-chlorobenzoate
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-chlorobenzoate

Citations

For This Compound
6
Citations
AS Lindsey - Journal of the Chemical Society, Perkin Transactions 1, 1972 - pubs.rsc.org
… Condensation of methyl 2-nitrosobenzoate and methyl 2-amino-3-chlorobenzoate gave the red azo-compound (VII; R = Me), which was hydrolysed to the dicarboxylic acid (VIII; R = H). …
Number of citations: 2 pubs.rsc.org
K Kondo, H Ogawa, H Yamashita, H Miyamoto… - Bioorganic & medicinal …, 1999 - Elsevier
We previously reported a series of benzazepine derivatives as orally active nonpeptide arginine vasopressin (AVP) V 2 receptor antagonists. After the lead structure OPC-31260 was …
Number of citations: 142 www.sciencedirect.com
S Kang, S Park, K Kim, C Song… - The Journal of Organic …, 2018 - ACS Publications
… Compound 7k was synthesized according to general procedure A using methyl 2-amino-3-chlorobenzoate (55.7 mg, 0.300 mmol) and methyl vinyl ketone (25.0 μL, 0.360 mmol) in 76% …
Number of citations: 34 pubs.acs.org
A Asagarasu, T Matsui, H Hayashi… - Journal of medicinal …, 2010 - ACS Publications
We have prepared a series of quinazolinone derivatives linked with piperazinylquinoline for the treatment of irritable bowel syndrome (IBS). Using pharmacophore analysis, we …
Number of citations: 32 pubs.acs.org
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com
P Qian, J Liu, Y Zhang, Z Wang - The Journal of Organic …, 2021 - ACS Publications
A facile and direct electrocatalytic C–C bond cleavage/functionalization reaction of isatins was developed. With isatins as the amino-attached C1 sources, a variety of aminobenzoates, …
Number of citations: 5 pubs.acs.org

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